8-Methoxy-1,7-naphthyridin-6-amine is a heterocyclic compound that belongs to the naphthyridine family, characterized by its unique bicyclic structure. Naphthyridines are known for their diverse biological activities, including antimicrobial and anticancer properties. The presence of a methoxy group at the 8th position enhances its chemical reactivity and potential applications in medicinal chemistry. This compound has garnered attention due to its role as a building block in the synthesis of more complex heterocyclic compounds.
8-Methoxy-1,7-naphthyridin-6-amine is classified under the category of naphthyridines, which are bicyclic compounds containing nitrogen atoms in their rings. The specific structure of 8-methoxy-1,7-naphthyridin-6-amine makes it a subject of interest in organic synthesis and pharmaceutical research. It can be sourced from various chemical suppliers and is often synthesized in laboratory settings for research purposes.
The synthesis of 8-methoxy-1,7-naphthyridin-6-amine can be accomplished through several methods:
The synthetic routes often involve careful control of reaction conditions such as temperature, solvent choice, and catalyst presence, which significantly influence the yield and purity of the final product.
The molecular formula for 8-methoxy-1,7-naphthyridin-6-amine is , with a molecular weight of approximately 160.17 g/mol. The structural representation includes:
The compound features a naphthyridine core with a methoxy substituent at position 8, which contributes to its chemical properties and potential reactivity.
8-Methoxy-1,7-naphthyridin-6-amine can participate in various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 8-methoxy-1,7-naphthyridin-6-amine involves its interaction with biological targets such as DNA or proteins. This interaction can disrupt normal cellular functions, potentially leading to inhibition of cell growth or induction of apoptosis in cancer cells. The specific pathways activated depend on the cellular context and the nature of any derivatives formed from this compound .
Property | Value |
---|---|
Molecular Formula | C9H10N2O |
Molecular Weight | 160.17 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents like ethanol and dimethyl sulfoxide |
These properties are crucial for understanding how the compound behaves under various conditions and its suitability for different applications .
8-Methoxy-1,7-naphthyridin-6-amine has several significant applications in scientific research:
The 1,7-naphthyridine scaffold, a diazanaphthalene isomer featuring nitrogen atoms at positions 1 and 7, has evolved significantly since Reissert's pioneering synthesis of naphthyridines in 1893. The unsubstituted 1,7-naphthyridine was first isolated in 1958, marking a milestone in heterocyclic chemistry [2] [8]. Early synthetic methodologies, such as the EMME (ethoxymethylenemalonate) synthesis developed in the 1950s, enabled the systematic construction of this bicyclic system. This method exploited the enhanced nucleophilicity of N-oxidized 3-aminopyridines to regioselectively form the 1,7-naphthyridine core, bypassing the competing 1,5-isomer formation [2].
The 1980s witnessed a surge in pharmaceutical interest, culminating in patents for antibacterial agents featuring 1,7-naphthyridine derivatives. Notably, N-alkylated variants demonstrated potent activity against Gram-negative pathogens [8]. By the early 2000s, research expanded into oncology and neurology, with compounds like PARP-1 inhibitors (e.g., benzo[c][1,7]-naphthyridin-6-ones) showing promise in in vitro models for cancer therapy [6]. The 2010s saw exponential growth, driven by kinase inhibitor programs targeting receptors like DDR2 and BCR, where over 17,000 naphthyridinone derivatives were documented in SciFinder, nearly 50% within patents [4]. This trajectory underscores the scaffold’s versatility in addressing diverse biological targets.
Table 1: Historical Development of 1,7-Naphthyridine Derivatives
Time Period | Key Advancement | Therapeutic Focus |
---|---|---|
1893 | First synthesis of naphthyridines (Reissert) | N/A |
1958 | Isolation of unsubstituted 1,7-naphthyridine | Synthetic methodology |
1980s | Antibacterial patents (e.g., N-alkylated derivatives) | Infectious diseases |
2000s | PARP-1 inhibitors (e.g., tetrahydrobenzo[c][1,7]naphthyridinones) | Oncology |
2010–2021 | Kinase inhibitors (>450 patents); 17,000+ compounds in SciFinder | Oncology, immunology |
8-Methoxy-1,7-naphthyridin-6-amine (CAS: 55716-28-4; MFCD07186241) exemplifies the strategic functionalization of the 1,7-naphthyridine core. Its molecular formula, C₉H₉N₃O (MW: 175.19 g/mol), features three critical sites: the 6-amino group, the 8-methoxy substituent, and the electron-deficient bicyclic heteroaromatic system [5] [9]. The SMILES notation (NC₁=NC(OC)=C₂N=CC=CC₂=C₁) highlights the meta-relationship between the amino and methoxy groups, which dictates hydrogen-bonding capacity and electronic distribution [3] [9].
The 6-amino group acts as a hydrogen-bond donor/acceptor, enabling interactions with biological targets like kinase ATP pockets. Concurrently, the 8-methoxy substituent exerts a strong +M (electron-donating) effect, increasing electron density at C-5 and C-9. This polarization enhances nucleophilic aromatic substitution at these positions while deactivating C-2 and C-4 toward electrophiles [8] [10]. Resonance studies confirm that the methoxy group’s oxygen lone pairs delocalize into the π-system, reducing the pKₐ of the conjugate acid (N-1 protonated form) compared to unsubstituted 1,7-naphthyridine [10].
Table 2: Key Structural Attributes of 8-Methoxy-1,7-naphthyridin-6-amine
Structural Feature | Chemical Implication | Functional Role |
---|---|---|
6-Amino group (-NH₂) | Strong H-bond donor/acceptor; nucleophilic site | Target binding (e.g., kinases, PARP) |
8-Methoxy group (-OCH₃) | Electron-donating (+M effect); steric occlusion at C-8 | Electronic modulation; metabolic stability |
N1-N7 diaza system | π-Deficient core; pKₐ ~3.5 (protonated) | DNA intercalation; metal chelation |
C3-C4 bond | Variable unsaturation (single/double bond in derivatives) | Conformational flexibility in reduced derivatives |
Position-specific substitutions on the 1,7-naphthyridine scaffold critically determine pharmacological profiles. The 6-amino group is indispensable for kinase inhibition, as its removal abolishes activity toward receptors like DDR2 and BCR. When acylated or alkylated, this group modulates solubility and target engagement—e.g., N-phenyl derivatives enhance lipophilicity and membrane penetration [4] [8]. The 8-methoxy group contributes to metabolic stability by shielding C-8 from oxidation, a common degradation pathway for heteroarenes. Its steric bulk also influences conformation; X-ray analyses show that ortho-substituted analogs like 8-methoxy enforce near-perpendicular dihedral angles between the naphthyridine ring and C-6 substituents, optimizing fit in hydrophobic binding pockets [3] [10].
Comparative studies of isomers reveal stark bioactivity differences. For instance, 8-methoxy-1,7-naphthyridin-6-amine outperforms its 1,5- and 1,8-isomers in PARP-1 inhibition due to optimal hydrogen-bond geometry with catalytic residues [6]. Similarly, C-7 nitrogen positioning enhances metal chelation, enabling anticancer activity via topoisomerase poisoning. Structure-activity relationship (SAR) maps indicate that C-5 halogenation (Cl, F) amplifies potency 10-fold in antibacterial models, while C-3/C-4 unsaturation (double bond) improves kinase affinity by rigidifying the scaffold [4] [8].
Table 3: Bioactivity Modulation via Position-Specific Substitutions
Position | Substituent | Target | Effect on Activity | Reference Compound |
---|---|---|---|---|
C-6 | -NH₂ | Kinases, PARP | Essential for H-bonding; removal abolishes activity | 8-Methoxy-1,7-naphthyridin-6-amine |
C-6 | -NHAc | DDR2 | Reduced activity vs. -NH₂; improved solubility | N-Acetyl derivative |
C-8 | -OCH₃ | Oxidative enzymes | Blocks metabolism; enhances t½ | Parent compound |
C-5 | -Cl | DNA gyrase | 10× increase in antibacterial MIC | 5-Chloro-8-methoxy-1,7-naphthyridin-6-amine |
C-3/C-4 | Double bond | BCR kinase | 5× increase in potency via conformational restraint | Unsaturated analog |
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: